molecular formula C12H14Cl3NO2 B2467226 Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride CAS No. 2567502-86-5

Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride

Cat. No.: B2467226
CAS No.: 2567502-86-5
M. Wt: 310.6
InChI Key: UFLSCVAFSXHHBU-UHFFFAOYSA-N
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Description

Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C12H13Cl2NO2·HCl It is a hydrochloride salt form of a pyrrolidine derivative, characterized by the presence of a dichlorophenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or other nitrogen-containing compounds.

    Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a substitution reaction, where a suitable dichlorophenyl halide reacts with the pyrrolidine derivative.

    Esterification: The carboxylate group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where other functional groups replace the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating various diseases.

    Industry: It is utilized in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The dichlorophenyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The pyrrolidine ring can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate
  • Methyl (3R)-pyrrolidine-3-carboxylate hydrochloride

Uniqueness

Methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride is unique due to the presence of the dichlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other pyrrolidine derivatives and contributes to its specific applications and potential therapeutic benefits.

Properties

IUPAC Name

methyl 3-(3,4-dichlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO2.ClH/c1-17-11(16)12(4-5-15-7-12)8-2-3-9(13)10(14)6-8;/h2-3,6,15H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLSCVAFSXHHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1)C2=CC(=C(C=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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